Cas no 1266547-07-2 (4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide)

4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide structure
1266547-07-2 structure
商品名:4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
CAS番号:1266547-07-2
MF:C10H19N5O3
メガワット:257.289561510086
CID:4771170

4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
    • 4-Amino-N-tert-butyl-3-(1-hydroxy-1-methyl-ethyl)-5-oxo-1,2,4-triazole-1-carboxamide
    • 4-Amino-N-tert-butyl-4,5-dihydro-3-(1-hydroxy-1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide
    • 4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
    • インチ: 1S/C10H19N5O3/c1-9(2,3)12-7(16)15-8(17)14(11)6(13-15)10(4,5)18/h18H,11H2,1-5H3,(H,12,16)
    • InChIKey: VYENAHMOEGSIQP-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(C)C1=NN(C(N1N)=O)C(NC(C)(C)C)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 410
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 111

4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A017303-5mg
4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
1266547-07-2
5mg
$ 1045.00 2022-06-08
TRC
A017303-1mg
4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
1266547-07-2
1mg
$ 315.00 2022-06-08
TRC
A017303-2.5mg
4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide
1266547-07-2
2.5mg
$ 495.00 2022-06-08

4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide 関連文献

4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamideに関する追加情報

Introduction to 4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS No. 1266547-07-2) and Its Emerging Applications in Chemical Biology

4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, identified by its unique Chemical Abstracts Service (CAS) number 1266547-07-2, represents a structurally complex and functionally versatile compound that has garnered significant attention in the field of chemical biology. This heterocyclic molecule, featuring a 1,2,4-triazole core with substituents that include an amino group, a tert-butyl moiety, and a hydroxypropyl side chain, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and molecular research.

The chemical structure of 4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS No. 1266547-07-2) is characterized by its rigid trizole ring system, which serves as a scaffold for various biological interactions. The presence of multiple functional groups—such as the electron-withdrawing oxo group and the electron-donating amino group—enhances its potential as a pharmacophore. Additionally, the N-terminal tert-butyl group provides steric hindrance, influencing both solubility and binding affinity in biological systems. These structural features collectively contribute to its unique reactivity and biological profile.

In recent years, there has been growing interest in 1,2,4-triazole derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the hydroxypropyl side chain in 4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (CAS No. 1266547-07-2) introduces additional hydrogen bonding potential and metabolic stability, which are critical factors in drug design. The oxo group at the 5-position further modulates the electronic properties of the trizole ring, enabling selective interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the binding affinities and mechanisms of action for molecules like 4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-y l)-5-o x o - 4 , 5 - dihydro - 1 H - 1 , 2 , 4 - triazole - 1 - carboxamide (CAS No. 1266547 - 07 - 2). Molecular docking studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to cancer progression and inflammation. For instance, preliminary simulations indicate potential binding to cyclooxygenase (COX) enzymes or lipoxygenase pathways, which are key mediators of pain and inflammation. Such findings align with the increasing focus on developing novel therapeutics that modulate these pathways.

The synthesis of 4-Amino-N - tert - butyl - 3 - ( 2 - hydro xypro pan - 2 - yl ) - 5 - ox o - 4 , 5 - dihydro - 1 H - 1 , 2 , 4 - tri azole - 1 - carbox amide (CAS No. 1266547 - 07 - 2) presents both challenges and opportunities for synthetic chemists. The trizole core can be accessed through various cyclocondensation reactions involving hydrazines or amidines with appropriate α-haloketones or β-ketoesters. The introduction of the hydroxypropyl group requires careful consideration to avoid unwanted side reactions or degradation products. Recent reports highlight the use of transition-metal-catalyzed cross-coupling reactions to introduce substituents at specific positions on the trizole ring with high regioselectivity. These methods not only improve yield but also enhance scalability for future applications.

In the realm of medicinal chemistry, N-terminal tert-butyl groups are often incorporated into drug candidates to enhance metabolic stability by protecting against rapid degradation by proteases or esterases. This feature is particularly relevant for compounds like 4-Amino-N-tert-butyl--(CAS No. 1266547--07--) that are intended for oral administration or systemic delivery. Additionally, hydroxypropyl side chains can serve as pharmacophores that interact with carbohydrate-binding proteins or enzymes involved in glycosylation processes, which are critical for protein folding and trafficking within cells.

Emerging research suggests that derivatives of this class may exhibit inhibitory effects on certain kinases or phosphodiesterases implicated in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. The combination of an amino group, N-terminal tert-butyl moiety, and hydroxypropyl side chain creates a multifaceted interaction surface that could target multiple pathological pathways simultaneously—a strategy known as polypharmacology—which has shown promise in recent clinical trials for complex diseases.

The solubility profile of (CAS No.) is another critical parameter influencing its potential therapeutic applications, with modifications such as the hydroxypropyl group potentially enhancing water solubility while maintaining bioactivity. This balance is essential for formulating effective drug candidates that can be administered orally or intravenously without significant loss of efficacy due to poor solubility issues.

Future directions in studying this compound may involve exploring its role as a scaffold for structure-based drug design, where iterative modifications are made to optimize potency, selectivity, and pharmacokinetic properties.* Computational modeling combined with experimental validation will be crucial in deciphering how structural changes influence biological activity.* Additionally, investigating its potential as an intermediate in synthesizing more complex molecules could open new avenues for therapeutic development.*

In conclusion,(CAS No.) stands out as a promising candidate for further exploration due to its unique structural features,* predicted biological activities,* and synthetic accessibility.* As research progresses,* this compound may contribute significantly* to advancements* in chemical biology* and pharmaceutical development.* Its multifunctional nature* makes it* an attractive* subject* for interdisciplinary studies* involving organic chemistry,* medicinal chemistry,* biochemistry,* and computational biology.* With continued investigation,* it holds* great promise* as a building block* or lead compound* for novel therapeutics targeting diverse diseases.*

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